molecular formula C21H18O14S B12363032 Genistein 4'-glucuronide-7-sulfate

Genistein 4'-glucuronide-7-sulfate

Cat. No.: B12363032
M. Wt: 526.4 g/mol
InChI Key: SQCSMLZKGFBVFL-ZFORQUDYSA-N
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Description

Genistein 4’-glucuronide-7-sulfate is a derivative of genistein, an isoflavone commonly found in soy products. This compound is a conjugate of genistein with glucuronic acid and sulfate groups, which enhances its solubility and bioavailability. Genistein itself is known for its phytoestrogen properties and has been extensively studied for its potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Genistein 4’-glucuronide-7-sulfate typically involves the enzymatic or chemical conjugation of genistein with glucuronic acid and sulfate groups. One common method is the use of uridine diphosphate glucuronosyltransferase enzymes to catalyze the glucuronidation of genistein, followed by sulfation using sulfotransferase enzymes . The reaction conditions often include a buffered aqueous solution at a controlled pH and temperature to optimize enzyme activity.

Industrial Production Methods

Industrial production of Genistein 4’-glucuronide-7-sulfate may involve microbial fermentation processes, where genetically engineered microorganisms express the necessary enzymes for glucuronidation and sulfation. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Genistein 4’-glucuronide-7-sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Genistein 4’-glucuronide-7-sulfate has a wide range of scientific research applications:

Mechanism of Action

Genistein 4’-glucuronide-7-sulfate exerts its effects primarily through its interaction with estrogen receptors, mimicking the action of natural estrogens. It can modulate the transcription of estrogen-responsive genes, leading to various biological effects. Additionally, it inhibits protein-tyrosine kinases and topoisomerase-II, which are involved in cell growth and proliferation . This compound also has anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Genistein 4’-glucuronide-7-sulfate is unique due to its enhanced solubility and bioavailability compared to its aglycone form, genistein. The conjugation with glucuronic acid and sulfate groups allows for better absorption and distribution in the body, making it a more effective compound for therapeutic applications .

Properties

Molecular Formula

C21H18O14S

Molecular Weight

526.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(5-hydroxy-4-oxo-7-sulfooxychromen-3-yl)phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C21H18O14S/c22-12-5-10(35-36(29,30)31)6-13-14(12)15(23)11(7-32-13)8-1-3-9(4-2-8)33-21-18(26)16(24)17(25)19(34-21)20(27)28/h1-7,16-19,21-22,24-26H,(H,27,28)(H,29,30,31)/t16-,17-,18+,19-,21+/m0/s1

InChI Key

SQCSMLZKGFBVFL-ZFORQUDYSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OS(=O)(=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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